molecular formula C22H23N3O5S2 B2541845 Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate CAS No. 852366-88-2

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate

Cat. No.: B2541845
CAS No.: 852366-88-2
M. Wt: 473.56
InChI Key: DXHHPDDMSGTTSK-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activity

Quinazolinone derivatives have been explored for their potential antiviral and antimicrobial activities. A study described the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives via microwave irradiation, showing weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012). Furthermore, certain quinazolinone compounds have shown effective antibacterial and antifungal activities against various bacterial and fungal strains, with some also displaying mosquito larvicidal activity (Rajanarendar et al., 2010).

Anti-tubercular Agents

Quinazolinone-linked 1,3-thiazole hybrids have been identified as potent anti-tubercular agents. Structural identification and screening against Mycobacterium tuberculosis H37RV using the microplate alamar blue assay method have shown promising antibacterial activity at minimum inhibitory concentrations (Nagaladinne et al., 2020).

Antitumor Activity

The development of quinazolinone analogues has been geared towards finding effective antitumor agents. Some 3-benzyl-substituted-4(3H)-quinazolinones demonstrated in vitro antitumor activity, highlighting the potential for broad-spectrum antitumor applications (Al-Suwaidan et al., 2016).

Antiallergy Agents

Substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids were prepared and evaluated for their antiallergic activity, with specific substitutions providing highly potent compounds effective in rat passive cutaneous anaphylaxis tests (LeMahieu et al., 1983).

Analgesic Activity

The analgesic activity of quinazolinone derivatives has also been studied, with certain compounds showing significant activity in acetic acid-induced writhing in mice. This suggests a potential application in the development of new analgesic drugs (Osarodion, 2023).

Properties

IUPAC Name

diethyl 3-methyl-5-(2-quinazolin-4-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-5-29-21(27)16-12(3)17(22(28)30-6-2)32-20(16)25-18(26)13(4)31-19-14-9-7-8-10-15(14)23-11-24-19/h7-11,13H,5-6H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHHPDDMSGTTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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